molecular formula C12H11Cl3N2O4 B2811857 N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide CAS No. 452089-00-8

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

Cat. No.: B2811857
CAS No.: 452089-00-8
M. Wt: 353.58
InChI Key: GUIVAQULGXHVFB-UHFFFAOYSA-N
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Description

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a useful research compound. Its molecular formula is C12H11Cl3N2O4 and its molecular weight is 353.58. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a trichloromethyl group attached to a 1,3-dioxolane ring, which is known for its diverse biological applications. The presence of the dioxolane structure is significant as it often enhances the biological activity of compounds due to its ability to participate in various interactions within biological systems.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

Bacteria Activity (MIC µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis625 - 1250
Enterococcus faecalis625
Pseudomonas aeruginosa625
Escherichia coliNo activity
Klebsiella pneumoniaeNo activity

This table summarizes the Minimum Inhibitory Concentration (MIC) values reported in studies assessing the antibacterial efficacy of similar compounds .

Antifungal Activity

In addition to antibacterial properties, this compound and its analogs have been evaluated for antifungal activity. Results indicate that many derivatives show significant antifungal effects against Candida albicans, a common fungal pathogen.

Fungal Species Activity
Candida albicansSignificant activity

Most tested compounds exhibited antifungal activity, highlighting the potential of this class of compounds in therapeutic applications against fungal infections .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dioxolane ring may interfere with cellular processes such as cell wall synthesis or disrupt membrane integrity in microbial cells. Molecular docking studies have been conducted to explore potential interactions with target enzymes or receptors involved in microbial metabolism .

Case Studies and Research Findings

Several studies have focused on synthesizing and testing various derivatives of 1,3-dioxolanes for their biological activities. For example:

  • A study synthesized a series of new enantiomerically pure 1,3-dioxolanes and evaluated their antibacterial and antifungal properties. The results indicated that most compounds displayed significant activity against S. aureus and other pathogens .
  • Another investigation explored the use of trichloromethyl-substituted dioxolanes as crop safeners, revealing their potential in agricultural applications while also assessing their environmental impact .

Properties

IUPAC Name

N-[[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIVAQULGXHVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(Cl)(Cl)Cl)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.